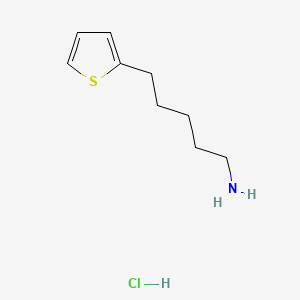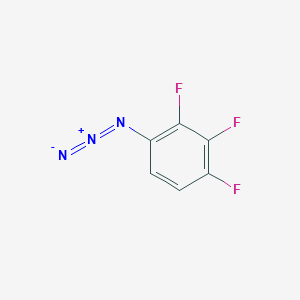![molecular formula C6H14N2O B13512225 3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
3-[1-(Methylamino)ethyl]-3-azetidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(methylamino)ethyl]azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and useful in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(methylamino)ethyl]azetidin-3-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Deprotection and Functionalization: The final step involves deprotection and further functionalization to obtain 3-[1-(methylamino)ethyl]azetidin-3-ol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
3-[1-(methylamino)ethyl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of functionalized azetidine derivatives.
科学研究应用
3-[1-(methylamino)ethyl]azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: Its reactivity and ring strain make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-[1-(methylamino)ethyl]azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness
3-[1-(methylamino)ethyl]azetidin-3-ol is unique due to its specific functional groups and the presence of the azetidine ring.
属性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC 名称 |
3-[1-(methylamino)ethyl]azetidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-5(7-2)6(9)3-8-4-6/h5,7-9H,3-4H2,1-2H3 |
InChI 键 |
YQLROYRKVVXDOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CNC1)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)




![(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)




![1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13512220.png)
![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)
